
L-cysteine
Overview
Description
L-cysteine, also known as cysteine, is a non-essential sulfur-containing amino acid. It plays a crucial role in various biological processes, including protein synthesis, detoxification, and the production of antioxidants. This compound is found naturally in many protein-rich foods such as poultry, eggs, dairy products, and legumes. It is also produced synthetically for industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-cysteine can be synthesized through several methods. One common method involves the chemical hydrolysis of proteins, typically extracted from keratin sources such as animal hair and feathers. This process involves the use of hydrochloric acid and results in the production of this compound . Another method is enzymatic biotransformation, which uses enzymes to convert precursor molecules into this compound. This method is more environmentally friendly compared to chemical hydrolysis .
Industrial Production Methods: The industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of this compound. The fermentation process is followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of disulfide bonds, where two this compound molecules oxidize to form cystine. This reaction is crucial for the stability and structure of proteins .
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .
Major Products Formed: The major products formed from this compound reactions include cystine, glutathione, and various sulfur-containing compounds. These products play significant roles in cellular metabolism and antioxidant defense .
Scientific Research Applications
Pharmaceutical Applications
L-Cysteine is recognized for its therapeutic potential in several medical conditions. Its role as a precursor to glutathione, a vital antioxidant, makes it significant in managing oxidative stress-related diseases.
Key Pharmaceutical Uses:
- Antioxidant Supplementation: this compound enhances the synthesis of glutathione, which is essential for detoxification and protecting cells from oxidative damage .
- Chronic Inflammation Treatment: It has been shown to aid in reducing inflammation by boosting antioxidant levels, thereby improving outcomes in critically ill patients .
- Halitosis Management: A study demonstrated that this compound can differentiate the origins of oral halitosis, providing insights into its diagnostic potential .
Nutritional Applications
This compound is increasingly used in nutritional therapies, particularly for individuals with specific health conditions.
Case Studies in Nutrition:
- Severe Edematous Malnutrition: this compound supplementation restored glutathione levels during treatment phases .
- Ictus Patients: Nutritional therapy involving this compound reduced the risk of cardiovascular accidents .
Nutritional Benefits:
Application | Effect |
---|---|
Nutritional therapy for malnutrition | Restoration of glutathione synthesis |
Ictus patient therapy | Reduced cardiovascular risk |
Chronic inflammation management | Increased antioxidant status |
Food Industry Applications
In the food industry, this compound serves multiple functions:
- Flavor Enhancer: It is used as a flavoring agent.
- Processing Aid: Acts as a chelating agent to improve food texture and stability .
Cosmetic Industry Applications
This compound's antioxidant properties make it valuable in cosmetics:
- Skin Care Products: It is included in formulations aimed at improving skin health and appearance.
- Hair Care Products: Used to strengthen hair and reduce hair loss .
Animal Feed Applications
This compound is also utilized in animal nutrition:
- Enhances growth performance and feed efficiency in livestock.
- Improves the overall health status of animals by supporting immune function .
Biotechnological Advances
Recent advancements have focused on optimizing the biosynthesis of this compound through genetic engineering techniques.
Biosynthesis Data:
Organism | Method | Yield (g/L) | Notes |
---|---|---|---|
E. coli JM39-8 | Feedback inhibition-insensitive SAT | 0.79 | Enhanced production through genetic modification |
P. ananatis | Insensitive SAT with efflux pump | 0.90 | Improved secretion rates observed |
Mechanism of Action
L-cysteine exerts its effects through several mechanisms. It acts as a precursor for glutathione, a powerful antioxidant that protects cells from oxidative damage. This compound also participates in redox reactions, contributing to cellular detoxification processes. Additionally, it plays a role in the synthesis of proteins and other essential biomolecules .
Comparison with Similar Compounds
L-cysteine is often compared with N-acetyl-L-cysteine, a derivative that is used as a supplement and medication. While both compounds have antioxidant properties, this compound is more readily available for cellular uptake and utilization. Other similar compounds include methionine and homocysteine, which also contain sulfur and participate in similar metabolic pathways .
Biological Activity
L-cysteine, a sulfur-containing amino acid, plays a crucial role in various biological processes across different organisms. Its significance spans from being a building block for proteins to serving as a precursor for vital biomolecules. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is classified as a non-essential amino acid, meaning that it can be synthesized by the body. It is involved in protein synthesis, detoxification, and the production of antioxidant compounds such as glutathione. The structure of this compound includes a thiol (-SH) group, which is responsible for many of its biological activities.
2.1 Antioxidant Activity
This compound contributes to the body's antioxidant defense system primarily through its role in synthesizing glutathione. Glutathione is a tripeptide that protects cells from oxidative stress by neutralizing free radicals.
- Case Study : A study demonstrated that this compound supplementation reduced oxidative stress markers in patients with chronic obstructive pulmonary disease (COPD), highlighting its potential therapeutic benefits in oxidative stress-related conditions .
2.2 Role in Metabolism
This compound serves as an important metabolic intermediate. It can be metabolized to produce energy and other metabolites.
- Research Findings : In a study involving M. thermoacetica, this compound was shown to be metabolized to acetate, enhancing metabolic activity under certain conditions .
2.3 Nutritional Importance
This compound is essential for the growth of certain pathogens and can influence their virulence.
- Case Study : Research indicated that this compound is crucial for the growth of Plasmodium falciparum, the causative agent of malaria. The study found that higher concentrations of this compound inhibited the growth of this parasite, suggesting its potential use in antimalarial therapies .
3.1 Interaction with Reactive Oxygen Species (ROS)
This compound reacts with aldehydes to form 2-(R)-thiazolidine-4-carboxylic acid, which helps protect cells from oxidative damage by scavenging ROS .
3.2 Synergistic Effects with Other Compounds
This compound has been shown to exhibit synergistic effects when combined with other drugs.
- Research Findings : A study examined the interaction between this compound and chloroquine against Plasmodium falciparum. The results indicated that this compound enhanced the efficacy of chloroquine, demonstrating an additive and synergistic effect at various concentrations .
4.1 Therapeutic Uses
This compound has been explored for its potential therapeutic applications in various health conditions:
- Respiratory Disorders : Its mucolytic properties make it beneficial in treating conditions like COPD and cystic fibrosis.
- Nutritional Supplementation : It is used as a dietary supplement to enhance immune function and improve overall health .
4.2 Safety and Side Effects
While generally considered safe, excessive intake of this compound can lead to adverse effects such as gastrointestinal disturbances or allergic reactions.
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Applications and Findings
Condition | Application | Findings |
---|---|---|
Chronic Obstructive Pulmonary Disease (COPD) | Antioxidant therapy | Reduced oxidative stress markers |
Malaria | Potential antimalarial agent | Inhibitory effect on P. falciparum growth |
Respiratory Disorders | Mucolytic agent | Improved lung function in patients |
6. Conclusion
This compound exhibits significant biological activity through its antioxidant properties, metabolic roles, and potential therapeutic applications. Ongoing research continues to explore its efficacy in various health conditions, emphasizing its importance in both nutritional science and medicine.
Q & A
Q. What analytical techniques are recommended for characterizing the structural properties of L-cysteine in crystallographic studies?
Answer: Researchers should employ a combination of X-ray diffraction (XRD), infrared (IR) spectroscopy, and Raman spectroscopy to resolve structural differences between this compound and its oxidized form, L-cystine. XRD identifies crystal phase composition and space groups (e.g., hexagonal for L-cystine vs. monoclinic for this compound) . IR spectroscopy distinguishes functional groups like S-H (unique to this compound) and S-S bonds (unique to L-cystine), while Raman spectroscopy provides additional validation of bond-specific vibrations . Discrepancies between theoretical and experimental spectra can arise from temperature/pressure effects during measurement, necessitating DFT-based simulations for alignment .
Q. How can researchers determine the optimal dosage of this compound supplementation in animal studies?
Answer: Optimal dosage requires dose-response experiments with systematic variation (e.g., 0.08–0.8 mM in microbial studies ) and evaluation of parameters like sperm viability in bulls . Statistical tools such as root mean square error (RMSE) and standard error (SE) should quantify variability, while quadratic models assess non-linear effects . For ethical compliance, ensure sample sizes are justified and consent protocols followed (e.g., veterinary guidelines ).
Q. What are the key considerations when designing experiments to resolve contradictions in this compound's effects on microbial growth and metabolic pathways?
Answer: Contradictory results (e.g., growth inhibition vs. no metabolic impact ) require controlled variables like oxygen availability, cysteine concentration, and carbon source. Use transcriptomic silencing (e.g., CRISPR-Cas9) to isolate pathway contributions . Parallel perturbation experiments in fed-batch bioreactors can map fluxome-metabolome interactions, as demonstrated in E. coli this compound production .
Q. How can metabolic control analysis (MCA) be applied to identify bottlenecks in microbial this compound production?
Answer: MCA involves perturbing metabolic nodes (e.g., central carbon pathways) during fed-batch fermentation and analyzing flux responses via thermodynamic flux analysis (TFA). Overexpression of rate-limiting enzymes (e.g., serine acetyltransferase) can validate control points, improving yield . Standardize bioreactor conditions (pH, temperature) to ensure reproducibility.
Q. What are the standard protocols for synthesizing and characterizing new this compound derivatives in experimental chemistry?
Answer: Synthesis should begin with reaction optimization (e.g., stoichiometric ratios of AgNO₃ and cysteine derivatives ). Characterize products using NMR, elemental analysis, and HPLC for purity. For novel compounds, provide full spectral data and crystallographic evidence, adhering to journal guidelines for supplementary information .
Q. What methodological approaches are used to investigate the redox mechanisms of this compound in metal ion reduction processes?
Answer: Kinetic studies with global analysis of absorbance-wavelength-time data can elucidate reaction intermediates (e.g., Cr(VI) → Cr(III) reduction ). Monitor self-buffered systems at physiological pH and use pseudo-first-order models to derive rate constants. Thermodynamic data (e.g., bond dissociation enthalpies ) complement mechanistic insights.
Q. How do researchers address discrepancies between theoretical and experimental spectroscopic data for this compound and its derivatives?
Answer: Discrepancies in IR/Raman shifts arise from van der Waals interactions and temperature differences (0 K simulations vs. 300 K experiments ). Apply pressure-correction factors and use high-purity crystals to minimize phase impurities. Cross-validate with experimental spectra from established databases (e.g., NIST ).
Q. What statistical methods are recommended for analyzing the effects of this compound supplementation in experimental data?
Answer: Use linear mixed-effects models to account for individual variability in animal studies . For dose-response relationships, apply ANOVA with post-hoc Tukey tests. Report RMSE and SE to quantify uncertainty , and ensure ethical approval for statistical power calculations .
Q. In comparative studies between this compound and N-acetylcysteine (NAC), what factors should guide the selection of one over the other for experimental models?
Answer: Prioritize this compound for long-term studies due to extensive safety data, whereas NAC is suitable for acute oxidative stress models . Consider bioavailability differences: NAC is more stable but requires deacetylation to act. Validate choices via pilot studies measuring glutathione synthesis rates .
Q. What strategies are effective in mitigating crystallographic phase impurities when synthesizing this compound crystals for structural analysis?
Answer: Control reaction pH and temperature to favor specific crystal phases (e.g., pH 6 for this compound ). Use slow evaporation techniques and seed crystals to enhance purity. Compare experimental XRD patterns with simulated data to detect impurities , and refine synthesis protocols iteratively.
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Record name | cysteine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cysteine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3, 7048-04-6 (Hydrochloride) | |
Record name | Poly-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cysteine [INN] | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022876 | |
Record name | L-Cysteine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |
Record name | Cysteine | |
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Record name | L-Cysteine | |
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Record name | L-Cysteine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |
Record name | Cysteine | |
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Record name | CYSTEINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Cysteine | |
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Record name | L-Cysteine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000207 [mmHg] | |
Record name | Cysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers). | |
Record name | Cysteine | |
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URL | https://www.drugbank.ca/drugs/DB00151 | |
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Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-90-4 | |
Record name | L-(+)-Cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cysteine [INN] | |
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Record name | Cysteine | |
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Record name | L-Cysteine | |
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Record name | L-Cysteine | |
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Record name | L-cysteine | |
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Record name | CYSTEINE | |
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Record name | CYSTEINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
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Record name | L-Cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
260 °C decomposes, 220 °C | |
Record name | Cysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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